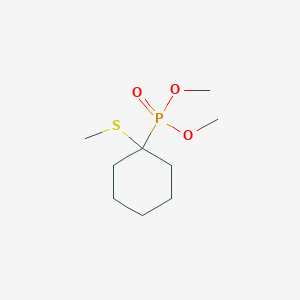
1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane is a chemical compound with the molecular formula C9H19O3PS It is characterized by the presence of a dimethoxyphosphoryl group and a methylsulfanyl group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-dimethoxyphosphoryl-1-methylsulfanylcyclohexane typically involves the reaction of cyclohexanone with dimethyl phosphite and methyl mercaptan under controlled conditions. The reaction is usually catalyzed by a base such as sodium methoxide. The process involves the formation of a phosphonate ester intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-dimethoxyphosphoryl-1-methylsulfanylcyclohexane involves its interaction with molecular targets such as enzymes and receptors. The dimethoxyphosphoryl group can act as a phosphorylating agent, modifying the activity of enzymes by transferring a phosphate group. The methylsulfanyl group can interact with thiol groups in proteins, affecting their structure and function. These interactions can influence various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
1-Dimethoxyphosphoryl-1-methylsulfanylcyclohexane can be compared with other similar compounds such as:
Malaoxon: Diethyl 2-[(dimethoxyphosphoryl)sulfanyl]succinate, which is used as an insecticide and has similar phosphorylating properties.
Malathion: An organophosphate insecticide with a similar structure but different functional groups.
Paraoxon: Another organophosphate compound with potent biological activity.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
55499-38-2 |
|---|---|
Formule moléculaire |
C9H19O3PS |
Poids moléculaire |
238.29 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-1-methylsulfanylcyclohexane |
InChI |
InChI=1S/C9H19O3PS/c1-11-13(10,12-2)9(14-3)7-5-4-6-8-9/h4-8H2,1-3H3 |
Clé InChI |
KUWIWLSWRYXLDW-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C1(CCCCC1)SC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















